molecular formula C11H14N2O3S B11860259 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide CAS No. 31404-59-8

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide

Cat. No.: B11860259
CAS No.: 31404-59-8
M. Wt: 254.31 g/mol
InChI Key: XYVQFXSDLNCVQQ-UHFFFAOYSA-N
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Description

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide is a chemical compound that belongs to the class of tetrahydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide can be achieved through several methods. One common approach involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures . This method yields the tetrahydroisoquinoline core, which can then be further functionalized to introduce the acetyl and sulphonamide groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulphonamide group to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted tetrahydroisoquinoline derivatives .

Scientific Research Applications

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activity and receptor binding, leading to various biological effects. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl chloride
  • 2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide
  • N-sulfonyl-1,2,3,4-tetrahydroisoquinolines

Uniqueness

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and sulphonamide groups enhance its reactivity and potential therapeutic applications compared to other similar compounds .

Biological Activity

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide (CAS No. 31404-59-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H14N2O3SC_{11}H_{14}N_{2}O_{3}S, with a molecular weight of 258.31 g/mol. The structure features a tetrahydroisoquinoline core with an acetyl group and a sulfonamide moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC11H14N2O3S
Molecular Weight258.31 g/mol
IUPAC Name2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
CAS Number31404-59-8

Research indicates that this compound acts as an inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme involved in triglyceride synthesis. Inhibition of MGAT2 can lead to significant reductions in fat absorption and triglyceride levels in vivo .

Therapeutic Potential

The compound has been investigated for its potential in treating metabolic disorders such as obesity and type 2 diabetes. In animal studies, oral administration of the compound showed a notable decrease in triglyceride levels and fat absorption at doses as low as 3 mg/kg .

Case Studies

  • In Vivo Efficacy : A study demonstrated that compound 11 (a derivative of the original compound) exhibited over a 50-fold increase in potency against human MGAT2 compared to earlier iterations. It effectively suppressed triglyceride synthesis when administered orally at a dose of 3 mg/kg during lipid tolerance tests .
  • Structural Activity Relationship (SAR) : Research into derivatives of tetrahydroisoquinoline has highlighted how modifications to the sulfonamide phenyl ring can enhance enzyme inhibitory activity. For instance, longer alkoxy chains at specific positions have been correlated with increased potency against MGAT2 .

Comparative Analysis

A comparative analysis between various tetrahydroisoquinoline derivatives shows that while many exhibit some degree of biological activity, the introduction of specific substituents significantly enhances their efficacy against targeted enzymes.

Compound NameIC50 (μM)Remarks
This compound>100Initial compound with moderate activity
Compound 11<3Optimized derivative with enhanced potency
AstraZeneca Compound150Notable for significant reduction in plasma TG levels

Properties

CAS No.

31404-59-8

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonamide

InChI

InChI=1S/C11H14N2O3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3,(H2,12,15,16)

InChI Key

XYVQFXSDLNCVQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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